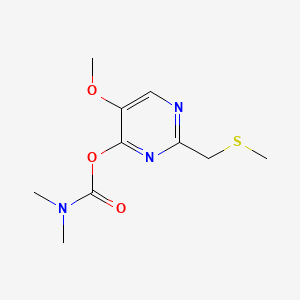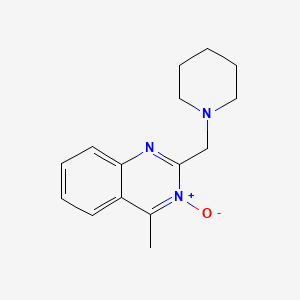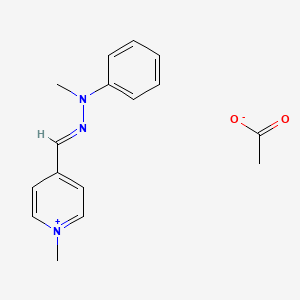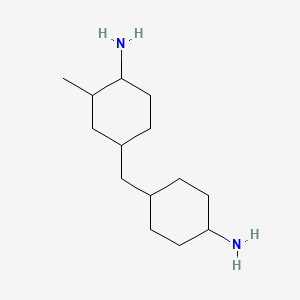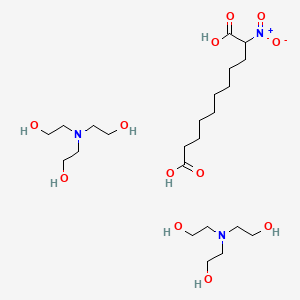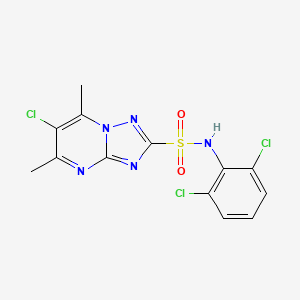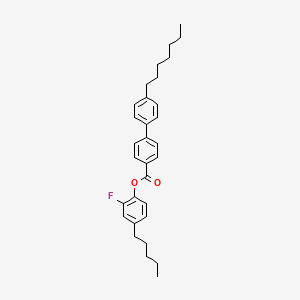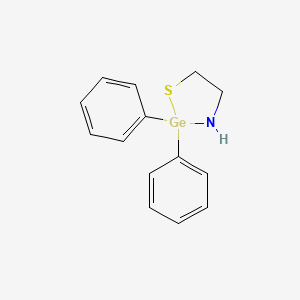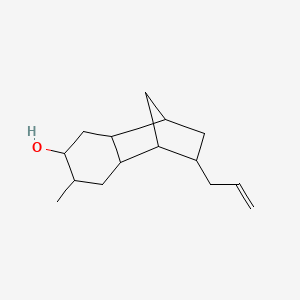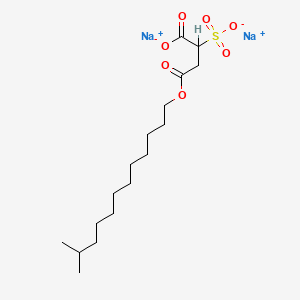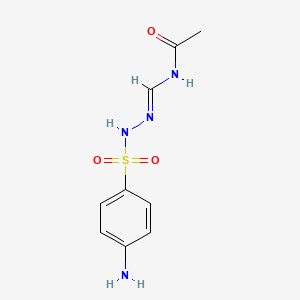
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.338 g/mol . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone and Acetyldapsone . This compound is characterized by its sulfonamide group, which is known for its antibacterial properties.
Vorbereitungsmethoden
The synthesis of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide involves the reaction of 4-aminophenylsulfonyl chloride with acetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction . The product is then purified through recrystallization.
Industrial production methods involve the acidification of sodium sulfacetamide to obtain the desired compound. This process includes dissolving sodium sulfacetamide in water and adjusting the pH to 3.8-4 using 5% hydrochloric acid, which precipitates the compound .
Analyse Chemischer Reaktionen
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other sulfonamide compounds.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The antibacterial activity of N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria . By blocking this pathway, the compound effectively prevents bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide is similar to other sulfonamide compounds such as:
Sulfacetamide: Also used for its antibacterial properties, particularly in eye infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various bacterial infections.
Sulfadiazine: Used in the treatment of urinary tract infections and as a part of the treatment regimen for toxoplasmosis.
What sets this compound apart is its specific structure, which provides unique binding properties and stability, making it particularly effective in certain applications .
Eigenschaften
CAS-Nummer |
90563-18-1 |
|---|---|
Molekularformel |
C9H12N4O3S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
N-[(E)-[(4-aminophenyl)sulfonylhydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C9H12N4O3S/c1-7(14)11-6-12-13-17(15,16)9-4-2-8(10)3-5-9/h2-6,13H,10H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
UIYBBJNTRSQPLG-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)N/C=N/NS(=O)(=O)C1=CC=C(C=C1)N |
Kanonische SMILES |
CC(=O)NC=NNS(=O)(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


